molecular formula C25H29ClN2O3 B5137495 4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide

4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide

Cat. No. B5137495
M. Wt: 441.0 g/mol
InChI Key: HSTQTEUCISYSSL-PTGBLXJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide, commonly known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and acid. It is widely expressed in sensory neurons and plays a key role in pain sensation. BCTC has been extensively studied for its potential therapeutic applications in pain management.

Mechanism of Action

BCTC acts as a competitive antagonist of 4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide, binding to the channel and preventing its activation by stimuli such as heat, capsaicin, and acid. By blocking 4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide activation, BCTC reduces the influx of calcium ions into sensory neurons, which in turn reduces the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP). This leads to a reduction in pain sensation.
Biochemical and Physiological Effects
BCTC has been shown to effectively block 4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide activation in vitro and in vivo. In animal models of neuropathic pain and inflammatory pain, BCTC has been shown to reduce pain behavior and improve pain thresholds. BCTC has also been shown to reduce thermal hyperalgesia and mechanical allodynia, two key symptoms of chronic pain conditions.

Advantages and Limitations for Lab Experiments

One advantage of using BCTC in lab experiments is its high potency and selectivity for 4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide. This allows for precise targeting of 4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide without affecting other ion channels or receptors. However, one limitation of using BCTC is its relatively short half-life, which may require frequent dosing in animal experiments.

Future Directions

There are several potential future directions for research on BCTC and its therapeutic applications. One area of interest is the development of more potent and selective 4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide antagonists with longer half-lives. Another area of interest is the investigation of BCTC's potential for treating other chronic pain conditions, such as cancer pain and fibromyalgia. Additionally, BCTC may have potential applications in other areas of medicine, such as the treatment of inflammatory bowel disease and asthma.

Synthesis Methods

BCTC can be synthesized using a multi-step synthetic route. The first step involves the reaction of 4-chlorobenzaldehyde with piperidine and acetic anhydride to form 4-chloro-1-(1-piperidinyl)butan-1-one. This intermediate is then reacted with 4-butoxybenzoyl chloride to form the final product, BCTC.

Scientific Research Applications

BCTC has been extensively studied for its potential therapeutic applications in pain management. 4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide plays a key role in pain sensation, and its activation is associated with the development of chronic pain conditions such as neuropathic pain and inflammatory pain. BCTC has been shown to effectively block 4-butoxy-N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide activation and reduce pain in animal models of neuropathic pain and inflammatory pain.

properties

IUPAC Name

4-butoxy-N-[(E)-1-(4-chlorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN2O3/c1-2-3-17-31-22-13-9-20(10-14-22)24(29)27-23(18-19-7-11-21(26)12-8-19)25(30)28-15-5-4-6-16-28/h7-14,18H,2-6,15-17H2,1H3,(H,27,29)/b23-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTQTEUCISYSSL-PTGBLXJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.